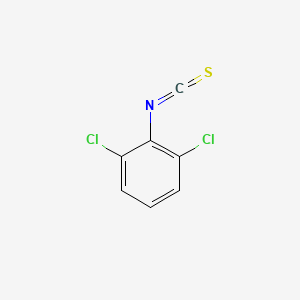

2,6-Dichlorophenyl isothiocyanate

Description

Contextual Significance in Organic Synthesis and Medicinal Chemistry

In the realm of organic synthesis, 2,6-dichlorophenyl isothiocyanate serves as a valuable precursor for the construction of diverse molecular architectures. The isothiocyanate functional group is highly susceptible to nucleophilic attack, enabling the formation of a variety of derivatives such as thioureas, guanidines, and various heterocyclic systems. sigmaaldrich.commdpi.com These reactions are often efficient and proceed under mild conditions, making this reagent an attractive choice for synthetic chemists.

The presence of the 2,6-dichlorophenyl group imparts specific properties to the resulting molecules. The chlorine atoms influence the electronic and steric environment of the phenyl ring, which can in turn affect the reactivity and biological activity of the synthesized compounds. This substitution pattern is frequently found in pharmacologically active molecules, suggesting its importance in drug design and development.

A notable application of this compound is in the synthesis of guanidine (B92328) derivatives. For instance, it is a key starting material for the preparation of 1-(2-aminoethyl)-2-cyano-3-(2,6-dichlorophenyl)guanidine. chemrxiv.org This highlights its role in the construction of complex nitrogen-containing compounds.

Furthermore, the reaction of this compound with amines is a straightforward method to produce N,N'-disubstituted thioureas. thermofisher.com These thiourea (B124793) derivatives can serve as intermediates for the synthesis of more complex heterocyclic structures or may exhibit biological activity themselves. For example, the reaction with methylamine (B109427) yields 1-(2,6-dichlorophenyl)-2-methylisothiourea, a compound that has been investigated for its potential biological activities. sigmaaldrich.com

Current Landscape of Research Trajectories and Academic Interest

The academic and industrial interest in this compound and its derivatives is driven by the quest for new bioactive molecules. The 2,6-dichlorophenyl structural motif is a recognized pharmacophore, and its incorporation into various molecular scaffolds is a common strategy in medicinal chemistry.

Current research trajectories focus on leveraging the reactivity of the isothiocyanate group to synthesize novel heterocyclic compounds with potential therapeutic applications. Heterocycles are a cornerstone of medicinal chemistry, with a large percentage of FDA-approved drugs containing at least one heterocyclic ring. nih.govnih.gov The ability of this compound to readily participate in cycloaddition and condensation reactions makes it a valuable tool for generating libraries of diverse heterocyclic compounds for biological screening.

Recent studies have explored the synthesis of various bioactive compounds using isothiocyanates as key building blocks. rsc.orglibretexts.org While much of the research focuses on the broader class of isothiocyanates, the specific properties of the 2,6-dichloro substituted variant make it a compound of interest for targeted synthesis. The investigation into the biological properties of derivatives like 1-(2,6-dichlorophenyl)-2-methylisothiourea, which has shown potential antimicrobial and antihypertensive activities, is indicative of the ongoing research efforts. sigmaaldrich.com

The development of new synthetic methodologies that utilize isothiocyanates, including those that are DNA-compatible for the creation of DNA-encoded libraries, further expands the potential applications of this compound in drug discovery. libretexts.org As researchers continue to explore the chemical space of bioactive molecules, the demand for versatile and reactive building blocks like this compound is expected to remain high.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-2-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NS/c8-5-2-1-3-6(9)7(5)10-4-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUCGVQHNGIQXGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)N=C=S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70216116 | |

| Record name | Benzene, 1,3-dichloro-2-isothiocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6590-95-0 | |

| Record name | 2,6-Dichlorophenyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6590-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,3-dichloro-2-isothiocyanato- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006590950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,3-dichloro-2-isothiocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dichloro-2-isothiocyanatobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations

Established Synthetic Pathways for 2,6-Dichlorophenyl Isothiocyanate

The synthesis of this compound can be achieved through several established methods. These pathways often involve the use of specific reactants and precursors to yield the desired isothiocyanate.

A primary and traditional method for synthesizing aryl isothiocyanates, including this compound, involves the reaction of the corresponding primary amine with thiophosgene (B130339) (CSCl₂). nih.gov Thiophosgene, a sulfur analog of phosgene (B1210022), is a highly reactive compound. moltuslab.comwikipedia.org The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride gas that is formed as a byproduct. nih.gov This method is known for its efficiency and applicability to a wide range of aromatic amines. nih.govresearchgate.net The reaction proceeds through the formation of a thiocarbamoyl chloride intermediate, which then eliminates HCl to form the isothiocyanate.

However, the high toxicity of thiophosgene and its byproducts necessitates careful handling and has driven the exploration of alternative synthetic routes. moltuslab.comnoaa.gov

An alternative pathway to this compound starts from 2,6-Dichlorobenzaldehyde oxime. chemicalbook.comsigmaaldrich.com This method involves a Beckmann rearrangement of the oxime. The Beckmann rearrangement is a well-known organic reaction that transforms an oxime into an amide or, in some cases, a nitrile, often under acidic conditions. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org In this specific synthesis, the rearrangement of 2,6-Dichlorobenzaldehyde oxime is directed to yield the isothiocyanate. While the detailed mechanism can vary depending on the reagents used, it generally involves the conversion of the hydroxyl group of the oxime into a good leaving group, followed by the migration of the aryl group to the nitrogen atom. masterorganicchemistry.comorganic-chemistry.org This method avoids the use of the highly toxic thiophosgene.

To address the limitations of traditional methods, researchers have developed various alternative strategies for the synthesis of isothiocyanates.

Metal-catalyzed reactions have emerged as powerful tools in organic synthesis. Several transition metals have been shown to catalyze the formation of isothiocyanates from various precursors.

Rhodium-Catalyzed Synthesis: Rhodium complexes can catalyze the sulfuration of isonitriles with elemental sulfur to produce isothiocyanates in high yields. capes.gov.brelectronicsandbooks.comelsevierpure.comkisti.re.kr This reaction is typically rapid when conducted in refluxing acetone (B3395972). capes.gov.brelectronicsandbooks.comkisti.re.kr

Copper-Catalyzed Synthesis: Copper catalysts have also been employed in the synthesis of isothiocyanates and their derivatives. For instance, copper(I) can catalyze the cross-coupling reaction of 2-haloanilines with isothiocyanates to form N-substituted 2-aminobenzothiazoles. thieme-connect.com Additionally, copper-catalyzed tandem reactions involving isothiocyanates have been developed for the rapid synthesis of complex heterocyclic compounds. nih.govrsc.org

Growing environmental and safety concerns have spurred the development of synthetic methods that avoid the use of both phosgene derivatives and toxic heavy metals. rsc.orggoogle.com One common approach is the decomposition of dithiocarbamate (B8719985) salts, which can be formed from the reaction of a primary amine with carbon disulfide. nih.gov Various reagents can then be used to induce the elimination of H₂S to form the isothiocyanate.

Another strategy involves the use of elemental sulfur. mdpi.com For instance, isocyanides can be converted to isothiocyanates using elemental sulfur in the presence of a catalytic amount of an amine base. rsc.org These methods offer a more sustainable and safer alternative to traditional synthetic pathways.

Alternative Synthetic Strategies

Derivatization Chemistry and Synthetic Utility of this compound as a Precursor

This compound is a valuable building block in organic synthesis due to the high reactivity of the isothiocyanate functional group. chemrxiv.org It readily reacts with nucleophiles, making it a versatile precursor for the synthesis of a wide range of compounds.

A primary application is in the synthesis of thiourea (B124793) derivatives . The reaction of this compound with primary or secondary amines leads to the formation of the corresponding N,N'-disubstituted or N,N',N'-trisubstituted thioureas. nih.govorganic-chemistry.orgresearchgate.net These reactions are typically straightforward and proceed with high yields.

Furthermore, this compound can be used to synthesize more complex heterocyclic compounds. For example, it can serve as a precursor in the synthesis of guanidine (B92328) derivatives, such as 1-(2-aminoethyl)-2-cyano-3-(2,6-dichlorophenyl)guanidine. chemicalbook.comsigmaaldrich.com It is also a key intermediate in the production of the veterinary sedative and anesthetic, Xylazine (Jingsongling). google.com The versatility of the isothiocyanate group allows for its incorporation into various molecular scaffolds, leading to compounds with diverse chemical and biological properties.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 6590-95-0 | sigmaaldrich.comsigmaaldrich.comscbt.com |

| Molecular Formula | C₇H₃Cl₂NS | scbt.com |

| Molecular Weight | 204.08 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.comsigmaaldrich.com |

| Melting Point | 38-42 °C | chemicalbook.comsigmaaldrich.comsigmaaldrich.com |

| Assay | 97% | sigmaaldrich.comsigmaaldrich.com |

Formation of Thiourea and Urea (B33335) Derivatives

This compound is a key electrophilic reagent for the synthesis of a wide array of N,N'-disubstituted thiourea derivatives. The reaction typically involves the nucleophilic addition of a primary or secondary amine to the electrophilic carbon atom of the isothiocyanate group. This straightforward addition reaction is highly efficient and proceeds under mild conditions, often in aprotic solvents like acetone or dichloromethane (B109758) at room temperature or with gentle heating. researchgate.net

For instance, the synthesis of 3-acetyl-1-(2,6-dichlorophenyl)thiourea involves reacting 2,6-dichloroaniline (B118687) with acetyl chloride and ammonium (B1175870) thiocyanate (B1210189) in acetone. nih.gov The resulting isothiocyanate intermediate readily reacts with the amine to form the corresponding thiourea. The versatility of this method allows for the introduction of various substituents by simply changing the amine component, leading to a diverse library of thiourea compounds. researchgate.netmdpi.com Mechanochemical methods, such as manual grinding or ball milling, have also been employed for the solvent-free synthesis of diarylthioureas, offering high yields in shorter reaction times compared to solution-based methods. nih.gov

Similarly, while isocyanates are the direct precursors to ureas, isothiocyanates can be converted to their oxygen analogs. nih.gov The synthesis of urea derivatives from this compound is less direct than thiourea formation and typically involves a desulfurization step or conversion to the corresponding isocyanate. The isocyanate, once formed, reacts readily with amines to yield urea derivatives. nih.govorganic-chemistry.org

Table 1: Synthesis of Thiourea Derivatives

| Starting Materials | Reagents & Conditions | Product | Reference |

|---|---|---|---|

| 2,6-Dichloroaniline, Acetyl chloride, Ammonium thiocyanate | Acetone, Reflux | 3-Acetyl-1-(2,6-dichlorophenyl)thiourea | nih.gov |

| This compound, Methylamine (B109427) | Anhydrous THF or Dichloromethane | 1-(2,6-Dichlorophenyl)-3-methylthiourea | |

| Substituted phenylisothiocyanate, Amines | Acetone | 4-[3-(substitutedphenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide | researchgate.net |

Synthesis of Guanidine Derivatives

The synthesis of guanidine derivatives from this compound is a multi-step process that leverages the reactivity of the thiourea intermediate. A common strategy involves the reaction of the isothiocyanate with an appropriate amine to form a substituted thiourea. This thiourea is then activated, typically by S-alkylation with an agent like methyl iodide, to form a reactive isothiourea intermediate. Subsequent reaction of this isothiourea with another amine or ammonia (B1221849) leads to the displacement of the S-alkyl group and the formation of the guanidine moiety. lookchem.comthieme-connect.de

For example, a guanidine derivative related to guanfacine (B1203898) was synthesized by first reacting this compound with 2-aminoethyl cyanoguanidine. Another approach involves the condensation of 2,6-dichlorophenylacetyl chloride with S-methylisothiourea, followed by treatment with ammonia. lookchem.com Solid-phase synthesis has also been utilized, where a resin-bound amine is reacted with the isothiocyanate, followed by treatment with a coupling agent and a second amine to yield the desired guanidine derivative. thieme-connect.de These methods highlight the importance of the isothiocyanate as a versatile building block for constructing complex guanidine structures. nih.govmdpi.com

Table 2: Guanidine Synthesis Strategies

| Precursor from Isothiocyanate | Key Transformation Steps | Resulting Guanidine | Reference |

|---|---|---|---|

| N-Aryl thiourea | S-methylation followed by amination | N,N',N''-trisubstituted guanidines | lookchem.com |

| Resin-bound thiourea | Activation with 2-chloro-1-methylpyridinium (B1202621) iodide (2-CMPI), then amination | Solid-phase synthesized guanidines | thieme-connect.de |

Cyclization Reactions Leading to Diverse Heterocyclic Systems

The this compound moiety is instrumental in the synthesis of a variety of heterocyclic compounds through cyclization reactions. The thiourea derivatives formed from this isothiocyanate serve as key intermediates that can undergo intramolecular ring closure to form five- and six-membered heterocyclic systems.

Imidazoline and Oxazoline (B21484) Synthesis

Imidazoline and oxazoline derivatives can be synthesized from this compound by reacting it with bifunctional nucleophiles. For the synthesis of 2-aminoimidazolines, the isothiocyanate is treated with ethylenediamine. ijptjournal.com This reaction first forms the 1-(2-aminoethyl)-3-(2,6-dichlorophenyl)thiourea (B1228303) intermediate. Subsequent intramolecular cyclization, often promoted by a cyclizing agent like lead(II) acetate (B1210297), results in the formation of the 2-(2,6-dichlorophenylamino)-2-imidazoline ring system. ijptjournal.comgoogle.com

A similar strategy is employed for oxazoline synthesis. The reaction of this compound with ethanolamine (B43304) yields the corresponding 1-(2-hydroxyethyl)-3-(2,6-dichlorophenyl)thiourea. ijptjournal.com Dehydrative cyclization of this intermediate, facilitated by reagents such as triflic acid or simply by using a cyclizing agent like lead(II) acetate with sodium ethoxide, affords the 2-(2,6-dichlorophenylamino)-2-oxazoline derivative. ijptjournal.commdpi.comnih.gov

Table 3: Imidazoline and Oxazoline Synthesis

| Heterocycle | Reagents for Intermediate | Cyclization Conditions | Product | Reference |

|---|---|---|---|---|

| Imidazoline | Ethylenediamine | Lead(II) acetate | 2-(2,6-Dichlorophenylamino)-2-imidazoline | ijptjournal.com |

Thiadiazole Ring Formation

The synthesis of 1,3,4-thiadiazole (B1197879) derivatives often proceeds through thiosemicarbazide (B42300) or thiosemicarbazone intermediates, which can be readily prepared from this compound. nih.govnih.gov In a typical sequence, the isothiocyanate is reacted with a hydrazine (B178648) derivative to form a 4-(2,6-dichlorophenyl)thiosemicarbazide. This intermediate can then undergo cyclization with various reagents to form the thiadiazole ring.

For example, cyclization of a thiosemicarbazide with an acyl chloride or a carboxylic acid derivative in the presence of a dehydrating agent like phosphorus oxychloride yields 2,5-disubstituted-1,3,4-thiadiazoles. ekb.eg Alternatively, oxidative cyclization of thiosemicarbazones (formed from the reaction of thiosemicarbazides with aldehydes) using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or iodine is a common method to afford 2-amino-5-substituted-1,3,4-thiadiazoles. nih.govorganic-chemistry.org

Table 4: 1,3,4-Thiadiazole Synthesis

| Intermediate from Isothiocyanate | Cyclization Reagent/Method | Product Type | Reference |

|---|---|---|---|

| 4-(2,6-Dichlorophenyl)thiosemicarbazide | Acyl hydrazides, Acid catalyst | 2,5-Disubstituted-1,3,4-thiadiazoles | organic-chemistry.org |

| N-Phenylthiosemicarbazone | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | N,5-Diphenyl-1,3,4-thiadiazol-2-amine | nih.gov |

Triazole and Thiadiazolthione Derivatives

The synthesis of 1,2,4-triazole (B32235) derivatives from this compound typically involves the formation of a thiosemicarbazide intermediate. isres.org Reaction of this compound with a carbohydrazide (B1668358) leads to a 1-acyl-4-(2,6-dichlorophenyl)thiosemicarbazide. Base-catalyzed intramolecular cyclization of this intermediate, with the elimination of water, results in the formation of a 4-(2,6-dichlorophenyl)-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thione. isres.orgraco.cat

These triazole-3-thiones exist in tautomeric equilibrium with the corresponding 1,2,4-triazole-3-thiols. The specific synthetic pathway and reaction conditions can be tailored to favor the desired tautomer. The versatility of this approach allows for the incorporation of a wide range of substituents on the triazole ring by varying the starting carbohydrazide. mdpi.comnih.gov

Table 5: 1,2,4-Triazole-3-thione Synthesis

| Reagent with Isothiocyanate | Intermediate | Cyclization Condition | Product | Reference |

|---|---|---|---|---|

| Thiophene-2-carbohydrazide | 1-(Thiophene-2-carbonyl)-4-(aryl)thiosemicarbazide | Base-catalyzed | 4-Aryl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol | isres.org |

Quinazolinone and Quinazolinthione Formation

This compound serves as a valuable precursor for the synthesis of quinazoline (B50416) derivatives, particularly quinazolinthiones and their corresponding quinazolinones. A common synthetic route involves the reaction of the isothiocyanate with an anthranilic acid derivative or an aminobenzamide. nih.govnih.gov

For example, reaction with 2-aminobenzonitrile (B23959) can lead to an N-(2-cyanophenyl)thiourea intermediate. mdpi.com Intramolecular cyclization of this intermediate, often promoted by acid or base catalysis, can yield a 2-(2,6-dichlorophenylamino)quinazoline-4(3H)-thione. The thione can then be converted to the corresponding quinazolinone through various methods, such as oxidation or hydrolysis. In some cases, the reaction of an appropriately substituted aniline (B41778) with an isothiocyanate can lead to a thiourea which, upon cyclization with a suitable C1 source, forms the quinazoline ring system. nih.gov

Table 6: Quinazolinone/Quinazolinthione Synthesis

| Reagent with Isothiocyanate | Intermediate | Product | Reference |

|---|---|---|---|

| 2-(2-Aminophenyl)-1H-imidazole | 1-(2-(1H-Imidazol-2-yl)phenyl)-3-(aryl)thiourea | 5-Aryl-5,6-dihydroimidazo[1,2-c]quinazoline-5-thione | nih.gov |

| Secondary amine, followed by intramolecular cyclization | N-(2-Cyanophenyl)benzimidoyl isothiocyanate | Quinazolin-4-ylidenethiourea | mdpi.com |

Pyrancoumarin Derivatives

While a direct one-pot synthesis of pyrancoumarin derivatives utilizing this compound as a primary reactant is not extensively documented in current chemical literature, a plausible multi-step synthetic pathway can be postulated. This approach involves the initial synthesis of a reactive intermediate, such as a substituted thiourea or guanidine, from this compound, followed by a cyclization reaction with a suitable coumarin-based precursor to construct the desired fused heterocyclic system.

Synthesis of Intermediates from this compound

The initial step in this proposed synthesis involves the reaction of this compound with an appropriate amine to form a corresponding N-(2,6-dichlorophenyl)thiourea derivative. This is a standard and well-established reaction for isothiocyanates. For instance, the reaction with an amino compound provides the foundation for subsequent cyclization.

A notable example from the literature, although not directly leading to a pyrancoumarin, is the use of this compound as a precursor for the synthesis of 1-(2-aminoethyl)-2-cyano-3-(2,6-dichlorophenyl)guanidine. sigmaaldrich.com This highlights the reactivity of the isothiocyanate group and its capability to form more complex guanidine structures which can be valuable synthons for heterocyclic chemistry.

Table 1: Representative Synthesis of a Thiourea Derivative

| Reactant 1 | Reactant 2 | Product | Conditions | Yield |

| This compound | Generic Amine (H₂N-R) | N-(2,6-Dichlorophenyl)-N'-R-thiourea | Varies (e.g., Reflux in organic solvent) | Typically Good to Excellent |

Proposed Cyclization to Form Coumarin-Fused Heterocycles

The second stage of this synthetic strategy would involve the cyclization of the N-(2,6-dichlorophenyl)thiourea or a related guanidine derivative with a suitably functionalized coumarin (B35378). A common precursor for such reactions is 4-aminocoumarin (B1268506) or a derivative thereof. The reaction would likely proceed through a condensation and subsequent intramolecular cyclization to form a coumarin-fused heterocyclic system, such as a pyrimido[4,5-c]coumarin.

Table 2: Proposed General Scheme for Pyrancoumarin Analogue Synthesis

| Reactant 1 | Reactant 2 | Proposed Product | General Conditions |

| N-(2,6-Dichlorophenyl)thiourea | 4-Chloro-3-formylcoumarin | 2-(2,6-Dichlorophenylamino)pyrimido[4,5-c]coumarin derivative | Base-mediated condensation, heat |

| 3-(2,6-Dichlorophenyl)guanidine derivative | 3-Acylcoumarin | Substituted Pyrimido[4,5-c]coumarin | Acid or base catalysis, heat |

The resulting fused systems, while not strictly pyrancoumarins in all cases, represent a broad class of coumarin derivatives with significant potential for further chemical transformations and biological evaluation. The 2,6-dichlorophenyl moiety would impart specific steric and electronic properties to the final molecule.

Investigations into Biological Activities and Pharmacological Relevance

Antimicrobial Efficacy Studies

Isothiocyanates have demonstrated notable antimicrobial effects against a wide range of microorganisms. umanitoba.ca Their efficacy is influenced by their chemical structure, with aromatic isothiocyanates often showing greater potential to cross bacterial membranes compared to their aliphatic counterparts. mdpi.com

Antibacterial Spectrum and Potency

While specific data on the antibacterial spectrum and potency of 2,6-Dichlorophenyl isothiocyanate is not extensively detailed in the provided search results, the broader class of isothiocyanates has been shown to inhibit the growth of various bacteria. nih.gov For instance, studies on other isothiocyanates like allyl isothiocyanate (AITC) have demonstrated inhibitory effects against pathogenic bacteria such as E. coli O157:H7. mdpi.com The effectiveness of these compounds can be influenced by factors such as the concentration of the isothiocyanate and the pH of the environment. umanitoba.ca

The mechanism of antibacterial action for isothiocyanates is thought to be multifaceted. umanitoba.ca It involves the induction of a global bacterial stress response system known as the stringent response. nih.gov This response is mediated by the alarmone guanosine (B1672433) penta/tetraphosphate ((p)ppGpp), which affects major cellular processes, including the synthesis of nucleic acids. nih.gov By triggering this response, isothiocyanates can inhibit bacterial growth and, in the case of pathogenic E. coli, the production of toxins. nih.gov

Table 1: Examples of Antibacterial Activity of Various Isothiocyanates

| Isothiocyanate | Target Bacteria | Observed Effect |

|---|---|---|

| Allyl isothiocyanate (AITC) | E. coli O157:H7 | Inhibition of growth. mdpi.com |

| Sulforaphane (B1684495) (SFN) | Enterohemorrhagic E. coli (EHEC) | Inhibition of bacterial growth and lytic development of prophages. nih.gov |

| Benzyl isothiocyanate (BITC) | Enterohemorrhagic E. coli (EHEC) | Inhibition of bacterial growth and lytic development of prophages. nih.gov |

| Phenyl isothiocyanate (PITC) | Enterohemorrhagic E. coli (EHEC) | Inhibition of bacterial growth and lytic development of prophages. nih.gov |

Antifungal Activities

Isothiocyanates have demonstrated significant antifungal properties against a variety of fungi, including plant pathogens and human-pathogenic strains. mdpi.com The antifungal effects of isothiocyanates have been recognized for decades and are an active area of research. researchgate.net

Studies have shown that isothiocyanates extracted from sources like horseradish root can inhibit the growth of pathogenic dermal fungi, including Trichophyton rubrum, Trichophyton mentagrophytes, Microsporum canis, and Epidermophyton floccosum. nih.gov The minimum inhibitory concentrations (MICs) and minimum fungicidal concentrations (MFCs) of these extracts have been determined, indicating their potential as natural antifungal agents. nih.gov

The antifungal activity of isothiocyanates is dependent on the specific compound, its concentration, the target fungus, and the method of application. nih.gov For example, 2-phenylethyl isothiocyanate (2-PEITC) has been shown to inhibit the spore germination and mycelial growth of Alternaria alternata, a fungus that causes postharvest diseases in fruits. nih.gov

Table 2: Examples of Antifungal Activity of Isothiocyanates

| Isothiocyanate/Source | Target Fungi | Observed Effect |

|---|---|---|

| Horseradish root extract (containing ITCs) | Trichophyton rubrum, T. mentagrophytes, Microsporum canis, E. floccosum | Inhibition of growth, with MICs ranging from 100-200 μg/mL and MFCs of 200 μg/mL. nih.gov |

| 2-Phenylethyl isothiocyanate (2-PEITC) | Alternaria alternata | Significant inhibition of spore germination and mycelial growth in a dose-dependent manner. nih.gov |

| Allyl isothiocyanate (AITC) | Candida albicans biofilms | Inhibition of biofilm formation, with synergistic effects when combined with fluconazole (B54011). researchgate.net |

Proposed Mechanisms of Antimicrobial Action

The antimicrobial effects of isothiocyanates are attributed to several mechanisms that target fundamental cellular processes in microorganisms.

One of the key mechanisms of action for many antimicrobial agents, including isothiocyanates, is the disruption of the microbial cell membrane. mdpi.com The bacterial cell membrane, with its high content of negatively charged lipids, is a primary target for cationic antimicrobial compounds. nih.gov Disruption of the membrane can lead to the leakage of intracellular components and ultimately cell death. mdpi.comfrontiersin.org

While the precise way this compound interacts with microbial membranes is not specified, the general principle for isothiocyanates involves compromising membrane integrity. mdpi.com This can occur through the formation of pores or other forms of destabilization. ucl.ac.uklatrobe.edu.au The ability of aromatic isothiocyanates to cross bacterial membranes suggests an interaction that facilitates their entry into the cell or disrupts membrane function. mdpi.com

Isothiocyanates are known to interfere with essential metabolic pathways in microbes. umanitoba.ca Their electrophilic nature allows them to react with nucleophiles such as the thiol groups of cysteine residues in enzymes. nih.gov This can lead to the inhibition of crucial enzymatic activities necessary for microbial survival. umanitoba.ca

A significant mechanism is the induction of the stringent response in bacteria, which halts major metabolic processes like nucleic acid and protein synthesis in response to stress. nih.gov This global shutdown of cellular functions effectively inhibits bacterial growth and virulence. nih.gov While specific metabolic pathways inhibited by this compound are not detailed, the general mode of action for isothiocyanates points towards a broad interference with microbial metabolism.

Anti-inflammatory and Immunomodulatory Research

Beyond their antimicrobial properties, isothiocyanates, notably sulforaphane, have been investigated for their anti-inflammatory and immunomodulatory effects. nih.govmdpi.com These compounds can influence the immune response by targeting various signaling pathways and cell types. nih.govresearchgate.net

Research on sulforaphane has shown that it can modulate the immune system by influencing the differentiation of immune cells. mdpi.com For example, it can promote the shift of pro-inflammatory M1 macrophages to an anti-inflammatory M2 phenotype. mdpi.com It can also affect the function of antigen-presenting cells like dendritic cells. mdpi.com

The anti-inflammatory actions of isothiocyanates are often linked to their ability to downregulate the expression of pro-inflammatory mediators such as cytokines (e.g., IL-1β, IL-6, TNF-α), chemokines, and enzymes like cyclooxygenase-2. nih.govnih.gov These effects are mediated through the modulation of key signaling pathways, including the nuclear factor κB (NF-κB) pathway. nih.govnih.gov While direct research on the anti-inflammatory and immunomodulatory properties of this compound is limited in the provided results, the known activities of other isothiocyanates suggest a potential for similar effects.

Modulation of Inflammatory Markers

Research into the isothiocyanate (ITC) class of compounds, to which this compound belongs, has demonstrated notable anti-inflammatory properties. These compounds are known to modulate various inflammatory markers. For instance, studies on related isothiocyanates show a reduction in prostaglandin (B15479496) E2 (PGE2) levels. nih.gov Phenyl isothiocyanate, a related compound, has been identified as a potent inhibitor of the COX-2 enzyme, achieving approximately 99% inhibition at a concentration of 50 μM in one study. nih.gov The anti-inflammatory actions of ITCs are often attributed to their ability to downregulate the expression of key inflammatory molecules such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govnih.gov This modulation occurs through interaction with signaling pathways like nuclear factor κB (NF-κB). nih.govnih.gov The reduction of these markers helps to mitigate the inflammatory response. nih.gov

A study on the non-steroidal anti-inflammatory drug diclofenac (B195802) highlighted a network of responding markers, including a decrease in plasma PGE2 and tumor necrosis factor-alpha (TNF-α), which provides a model for understanding how anti-inflammatory agents function. nih.gov Isothiocyanates, as a class, are recognized for their capacity to decrease the production of pro-inflammatory cytokines, which are crucial mediators of inflammation. nih.gov

Impact on Oxidative Stress Pathways (e.g., Nrf2 Induction)

Isothiocyanates are well-documented activators of the Nuclear factor erythroid 2–related factor 2 (Nrf2) pathway, a primary cellular defense mechanism against oxidative stress. nih.gov The activation of Nrf2 is a principal mechanism for the antioxidant effects of these compounds. nih.gov When activated, Nrf2 translocates to the nucleus and initiates the transcription of a suite of antioxidant and cytoprotective genes, often referred to as phase II detoxification enzymes. nih.govresearchgate.net

Key genes upregulated by this pathway include heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.govnih.gov The induction of these enzymes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful substances, thereby protecting cells from oxidative damage. nih.gov Studies have shown that this Nrf2-dependent effect is crucial for the protective actions of isothiocyanates against cellular stress. nih.govnih.gov The relationship between Nrf2 and its inhibitor Keap1 is a critical control point; isothiocyanates can disrupt this interaction, allowing Nrf2 to activate the antioxidant response element (ARE) and drive gene expression. researchgate.netnih.gov

Downregulation of Pro-inflammatory Cytokines and Mediators

The anti-inflammatory effects of isothiocyanates extend to the significant downregulation of pro-inflammatory cytokines and other mediators. nih.gov This class of compounds has been shown to suppress the production of key cytokines including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). nih.govnih.govmdpi.com These cytokines are central to initiating and sustaining inflammatory responses. mdpi.com

The mechanism behind this downregulation often involves the inhibition of the NF-κB signaling pathway. nih.govnih.gov By preventing the activation of NF-κB, isothiocyanates block the transcription of numerous target genes that code for pro-inflammatory molecules. nih.gov In addition to cytokines, ITCs also inhibit the expression of pro-inflammatory enzymes like iNOS and COX-2, which are responsible for producing nitric oxide (NO) and prostaglandins, respectively. nih.govnih.govbiotech-asia.org For example, in lipopolysaccharide (LPS)-stimulated macrophage cells, various extracts have been shown to reduce the production of NO, PGE2, TNF-α, and IL-6 in a dose-dependent manner. biotech-asia.orgresearchgate.net This broad-spectrum inhibition of pro-inflammatory pathways underscores the therapeutic potential of isothiocyanates in inflammatory conditions. nih.gov

Anticancer and Cytotoxic Potential

In Vitro Cytotoxicity Assessments

In vitro cytotoxicity assays are fundamental for evaluating the potential of chemical compounds as anticancer agents. researchgate.net These tests measure a substance's toxicity to cells, with the half-maximal inhibitory concentration (IC50) being a standard metric for cytotoxicity. researchgate.net Isothiocyanates have demonstrated significant cytotoxic effects against various cancer cell lines in numerous studies. researchgate.netresearchgate.net

The cytotoxicity of different isothiocyanates has been compared in cell lines such as Jurkat T-lymphoma cells. researchgate.net For instance, phenethyl isothiocyanate has been shown to effectively induce apoptosis in these cells. researchgate.net The anticancer effects of isothiocyanates are often dose-dependent, with higher concentrations leading to increased cell death. nih.gov While specific IC50 values for this compound are not widely published, data from related methoxyflavones against prostate cancer cell lines illustrate how structural changes influence cytotoxic potency.

| Compound Type | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Isothiocyanates (General) | Jurkat T-lymphoma | Dose-dependent cytotoxicity and apoptosis induction. | researchgate.net |

| Phenethyl Isothiocyanate (PEITC) | Prostate Cancer Cells | Inhibition of cell replication at 10 μM. | mdpi.com |

| Sulforaphane (SFN) | Prostate Cancer Cells | Inhibition of cell replication at 40 μM. | mdpi.com |

| Polymethoxyflavones | PC3 Prostate Cancer | Concentration-dependent cytotoxicity. | mdpi.com |

| Isothiocyanates (General) | Various Tumor Cells | Potent inhibitors of tumorigenesis. | nih.gov |

Mechanistic Insights into Antineoplastic Activity

The anticancer activity of isothiocyanates is multifaceted, involving several cellular mechanisms that lead to the inhibition of tumor growth and induction of cancer cell death. researchgate.net One of the primary mechanisms is the generation of reactive oxygen species (ROS) within cancer cells, which triggers oxidative stress and subsequent apoptosis. researchgate.net ITCs are also known to induce cell cycle arrest, preventing cancer cells from proliferating. researchgate.net

Furthermore, isothiocyanates can modulate the activity of critical signaling pathways involved in cancer progression. They have been shown to inhibit angiogenesis (the formation of new blood vessels that feed a tumor) and metastasis (the spread of cancer to other parts of the body). researchgate.netmdpi.com Epigenetic modifications are another key aspect of their antineoplastic activity. ITCs can inhibit histone deacetylase (HDAC) enzymes, which leads to changes in gene expression, including the re-expression of tumor suppressor genes. nih.govresearchgate.netmdpi.com This combination of inducing apoptosis, halting proliferation, and interfering with tumor-supportive processes makes isothiocyanates a promising class of compounds for cancer therapy. nih.govnih.gov

Enzyme Inhibition Studies

Isothiocyanates are known to interact with and inhibit a variety of enzymes, which contributes significantly to their biological effects. A key aspect of their anticancer and chemopreventive activity is the modulation of metabolic enzymes. mdpi.com Specifically, ITCs can inhibit Phase I biotransformation enzymes, such as certain cytochrome P450 (CYP) isoforms, which are involved in activating pro-carcinogens. mdpi.com Simultaneously, they are potent inducers of Phase II detoxification enzymes, like glutathione (B108866) S-transferase (GST) and quinone reductase (QR). researchgate.netmdpi.com This dual action helps to decrease the activation of carcinogens while increasing their detoxification and excretion. mdpi.com

Beyond metabolic enzymes, certain isothiocyanates have shown inhibitory activity against other enzyme classes. For example, phenyl isothiocyanate and its derivatives have been investigated as potential inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Additionally, as mentioned previously, phenyl isothiocyanate has demonstrated significant inhibitory activity against the COX-2 enzyme, a key player in inflammation. nih.gov The ability of isothiocyanates to inhibit HDACs is also a critical component of their anticancer mechanisms. nih.gov

| Isothiocyanate | Target Enzyme | Observed Effect | Reference |

|---|---|---|---|

| Phenyl Isothiocyanate | COX-2 | ~99% inhibition at 50 μM | nih.gov |

| 2-Methoxyphenyl ITC | Acetylcholinesterase (AChE) | IC50 of 0.57 mM | nih.gov |

| 3-Methoxyphenyl ITC | Butyrylcholinesterase (BChE) | 49.2% inhibition at 1.14 mM | nih.gov |

| Sulforaphane (Metabolites) | Histone Deacetylase (HDAC) | Inhibition observed in vitro and in vivo | nih.gov |

| Isothiocyanates (General) | Phase I Enzymes (e.g., CYPs) | Inhibition of carcinogen activation | mdpi.com |

| Isothiocyanates (General) | Phase II Enzymes (e.g., GST, QR) | Induction of expression, enhancing detoxification | researchgate.netmdpi.com |

Receptor Modulation and Agonist/Antagonist Research

The interaction of small molecules with cellular receptors is critical for therapeutic intervention. The 2,6-dichlorophenyl motif has been incorporated into larger molecules to explore their receptor modulation capabilities.

Adrenergic receptors are key targets for drugs treating a wide range of conditions, from hypertension to asthma. However, there is a lack of published scientific studies concerning the direct interaction of this compound with any class of adrenergic receptors.

While this compound itself has not been identified as a dopamine (B1211576) receptor modulator, the 2-(2,6-dichlorophenyl)acetyl moiety is a critical structural component in a class of potent and selective positive allosteric modulators (PAMs) of the human dopamine D1 receptor. These PAMs, which include compounds like DETQ and LY3154207, enhance the receptor's response to the endogenous agonist, dopamine, without directly activating the receptor themselves. This mechanism is seen as a promising therapeutic strategy for neuropsychiatric disorders. nih.gov

LY3154207, which incorporates the 2,6-dichlorophenyl group, has advanced to Phase 2 clinical trials for Lewy body dementia. Research has shown that these tetrahydroisoquinoline-based PAMs selectively potentiate the human D1 receptor and can reverse motor deficits and improve cognitive performance in preclinical models. nih.gov Molecular dynamics simulations and cryo-EM structures have helped to elucidate the allosteric binding site and the mechanism by which these compounds modulate receptor function. core.ac.uk

Table 2: Dopamine D1 Receptor PAMs Containing a 2,6-Dichlorophenyl Moiety

| Compound | Full Chemical Name | Status/Key Finding |

| DETQ | 2-(2,6-dichlorophenyl)-1-((1S,3R)-3-(hydroxymethyl)-5-(2-hydroxypropan-2-yl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one | A key D1 PAM with available in vivo data showing improved motor activity and pro-cognitive effects in preclinical models. nih.gov |

| LY3154207 | 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one | A close analog of DETQ that advanced to Phase 2 clinical trials for Lewy body dementia. |

The kappa opioid receptor (KOR) is a target for the development of non-addictive analgesics and treatments for other conditions. Research has been conducted on complex molecules containing both an isothiocyanate group and a dichlorophenyl group for KOR activity. One such compound, 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl) ethyl] acetamide (B32628) (DIPPA), has been shown to have transient KOR agonist effects. However, this molecule is structurally distinct and significantly more complex than this compound, featuring a 3,4-dichloro substitution pattern and a different molecular scaffold. No direct studies evaluating this compound as a KOR agonist were identified in the reviewed literature.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Elucidation of Key Pharmacophores and Structural Motifs for Specific Bioactivities

A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups of a molecule that is responsible for its biological activity. In 2,6-Dichlorophenyl isothiocyanate, two primary pharmacophoric features can be identified: the 2,6-dichlorophenyl moiety and the isothiocyanate group.

The isothiocyanate (-N=C=S) group is a well-established pharmacophore known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. chemrxiv.org This functional group is an electrophile, capable of reacting with nucleophiles such as the thiol groups of cysteine residues in proteins. wikipedia.org This reactivity is a key mechanism through which many isothiocyanates exert their biological effects, often by modulating the function of enzymes and other proteins. nih.gov For instance, isothiocyanates have been shown to inhibit enzymes like cholinesterases and cyclooxygenase-2 (COX-2). nih.gov

The 2,6-dichlorophenyl group also plays a crucial role. The presence of two chlorine atoms in the ortho positions of the phenyl ring significantly influences the molecule's electronic properties and steric hindrance. This substitution pattern is found in several potent kinase inhibitors. In these inhibitors, the 2,6-disubstituted phenyl ring often serves to orient the molecule within the ATP-binding pocket of the kinase, with the chlorine atoms contributing to hydrophobic interactions and potentially improving selectivity. researchgate.netnih.gov For example, the kinase inhibitor Dasatinib contains a N-(2-chloro-6-methylphenyl) group, highlighting the importance of this substitution pattern for potent inhibitory activity. nih.gov The 2,6-dichloro substitution can also enforce a twisted conformation between the phenyl ring and the rest of the molecule, which can be critical for fitting into a specific binding site.

Derivatives of this compound, such as 1-(2-aminoethyl)-2-cyano-3-(2,6-dichlorophenyl)guanidine, have been synthesized, indicating its utility as a precursor for more complex bioactive molecules. chemicalbook.com

Impact of Substituent Modifications on Potency, Selectivity, and Efficacy

Modifications to the substituents on either the phenyl ring or the isothiocyanate group can have a profound impact on the potency, selectivity, and efficacy of the resulting compounds.

Studies on related compounds demonstrate the importance of the substitution pattern on the phenyl ring. For instance, in a series of phthalimido-thiazole derivatives with a dichloro-substituted phenyl ring, compounds with 3,4-dichloro and 3,5-dichloro substitutions showed high antiproliferative activity against various cancer cell lines. nih.gov This suggests that the position of the chlorine atoms is a key determinant of biological activity and selectivity. Moving the chlorine atoms from the 2,6-positions to other positions on the phenyl ring of this compound would likely alter its interaction with biological targets, potentially leading to changes in potency and selectivity.

Furthermore, the nature of the group attached to the isothiocyanate can dramatically influence its bioactivity. Research on various isothiocyanates has shown that the side chain plays a critical role in determining their biological effects. nih.gov For example, in a study comparing different phenyl isothiocyanate derivatives as cholinesterase inhibitors, the position of a methoxy (B1213986) substituent on the phenyl ring significantly affected the inhibitory activity against acetylcholinesterase and butyrylcholinesterase. nih.gov

Table 1: Impact of Substituent Modification on Biological Activity of Related Compounds

| Parent Compound/Scaffold | Modification | Observed Effect on Bioactivity | Reference |

| Phenyl isothiocyanate | Addition of a methoxy group at the 2-position | Best inhibition of acetylcholinesterase | nih.gov |

| Phenyl isothiocyanate | Addition of a methoxy group at the 3-position | Best inhibition of butyrylcholinesterase | nih.gov |

| Phthalimido-thiazoles | 3,4-dichloro and 3,5-dichloro substitution on phenyl ring | High antiproliferative activity against cancer cells | nih.gov |

| Tetrahydroisoquinoline scaffold with 2-(2,6-dichlorophenyl)acetyl group | Extension of a linker by one carbon | 5.5-fold drop in potency | acs.org |

Stereochemical Influences on Biological Activity

A pertinent example is the dopamine (B1211576) D1 positive allosteric modulator, LY3154207, which incorporates a 2-(2,6-dichlorophenyl)acetyl group into a chiral tetrahydroisoquinoline scaffold. nih.gov This compound has a specific stereochemistry, (1S,3R), which is crucial for its potent and selective activity. acs.orgnih.gov Conformational studies revealed that this specific stereoisomer adopts an unusual boat conformation, which is proposed to be essential for its binding to the human D1 receptor. nih.gov This illustrates that even when the 2,6-dichlorophenyl group itself is not chiral, its orientation and interaction with a biological target can be dictated by the stereochemistry of the rest of the molecule.

In general, for any derivative of this compound that is chiral, it is highly probable that the biological activity will be stereospecific. One enantiomer may exhibit significantly higher potency or a different pharmacological profile compared to the other.

Pharmacological Mechanism Elucidation and Cellular Pathway Analysis

Molecular Target Identification and Validation Studies

No studies identifying or validating the molecular targets of 2,6-Dichlorophenyl isothiocyanate have been found in the public domain.

Investigation of Intracellular Signaling Pathway Modulation

There is no available research on how this compound may modulate intracellular signaling pathways.

Enzyme Kinetics and Ligand-Binding Affinity Studies

Data regarding the enzyme kinetics and ligand-binding affinity of this compound are not available.

Preclinical Development and Translational Research Initiatives

In Vitro Bioassay Development and High-Throughput Screening Methodologies

The initial evaluation of a compound's therapeutic potential relies on the development of robust in vitro bioassays. These assays are fundamental for determining biological activity and mechanism of action before advancing to more complex models. rti.org For a compound like 2,6-Dichlorophenyl isothiocyanate, this process would involve creating and optimizing assays suitable for high-throughput screening (HTS). rti.org HTS allows for the rapid testing of large numbers of compounds to identify "hits"—substances that demonstrate a desired biological effect. nih.gov

The development of HTS-compatible assays can encompass a variety of formats, including biochemical and cell-based approaches. nih.govnuvisan.com

Biochemical Assays: These assays measure the effect of a compound on a purified biological target, such as an enzyme or receptor. Common readout technologies include Fluorescence Resonance Energy Transfer (FRET), Time-Resolved FRET (TR-FRET), and fluorescence polarization. nih.gov

Cell-Based Assays: These are performed using living cells and can provide more physiologically relevant data on a compound's activity. nuvisan.com Methodologies include reporter gene assays, second messenger assays (e.g., measuring cAMP or IP-1 levels), and high-content analysis (HCA), which uses automated microscopy to assess phenotypic changes in cells. nih.govnuvisan.com

For challenging targets like G-protein coupled receptors (GPCRs) or ion channels, high-resolution kinetic assays are often employed to capture the dynamics of the cellular response. nuvisan.com The ultimate goal is to develop a reliable assay that can be automated for screening large compound libraries to identify potential lead candidates for further development. rti.orgnih.gov

Table 1: Overview of Potential High-Throughput Screening Methodologies

| Assay Type | Principle | Typical Readout | Application |

| Biochemical Assays | Measures direct interaction with or modulation of a purified molecular target (e.g., enzyme, receptor). nih.gov | Luminescence, Fluorescence Intensity, TR-FRET. nuvisan.com | Determining direct target engagement and mechanism of action. |

| Cell-Based Reporter Gene Assays | Measures the expression of a reporter gene (e.g., luciferase) linked to the activity of a specific signaling pathway. nuvisan.com | Luminescence, Fluorescence. nuvisan.com | Assessing functional impact on cellular signaling pathways. |

| Second Messenger Assays | Quantifies the levels of intracellular signaling molecules like cAMP or calcium in response to the compound. nuvisan.com | TR-FRET, Fluorescence (e.g., FLIPR). nuvisan.com | Evaluating activity at receptors that signal through these pathways, such as GPCRs. |

| High-Content Analysis (HCA) | Utilizes automated microscopy and image analysis to measure multiple phenotypic parameters in cells simultaneously. nuvisan.com | Multi-parametric image data. nuvisan.com | Identifying changes in cell morphology, protein translocation, or cell cycle. |

In Vivo Efficacy Studies in Relevant Animal Models

Following promising in vitro results, efficacy studies in living organisms are conducted to understand how a compound performs in a complex biological system. These in vivo studies are essential for confirming the therapeutic hypothesis and observing the compound's pharmacological effects. For instance, studies on other compounds have utilized various animal models to assess effects on conditions like Lewy body dementia or to test for antimicrobial activity against specific pathogens. nih.govfrontiersin.org The selection of an appropriate animal model is crucial and depends on the therapeutic area being investigated. The model should mimic the human disease state as closely as possible to provide relevant and translatable data.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling in Preclinical Settings

A significant reason for the failure of drug candidates in clinical trials is a poor pharmacokinetic profile. researchgate.net Therefore, a thorough assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is a cornerstone of preclinical development. frontiersin.orgmdpi.com This profiling helps to predict a drug's behavior in the body and identify potential liabilities early in the discovery process. researchgate.netnih.gov

Metabolic stability is a critical parameter that influences a compound's half-life and dosing regimen. researchgate.net Investigations into metabolic stability are often conducted in vitro using liver fractions, such as microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. researchgate.net The rate at which a compound is broken down by these enzymes is measured to calculate its intrinsic clearance and predict its in vivo clearance. researchgate.net

Isothiocyanates as a chemical class are known to be reactive and can be unstable in aqueous environments, which may be due to the nucleophilic attack of water on the isothiocyanate group. researchgate.net Studies on related isothiocyanates have shown that their stability can be influenced by the surrounding medium, with a more rapid decline observed in buffers compared to deionized water. researchgate.net This inherent reactivity is a key consideration in their metabolic profiling.

Table 2: Key Parameters in Metabolic Stability Assessment

| Parameter | Method | Significance |

| In Vitro Half-Life (t½) | Incubation with liver microsomes or hepatocytes followed by LC-MS/MS analysis. researchgate.net | Indicates the speed of metabolic breakdown; a shorter half-life suggests lower stability. researchgate.net |

| Intrinsic Clearance (CLint) | Calculated from the in vitro half-life. researchgate.net | Represents the inherent ability of the liver to metabolize a drug, used to predict in vivo hepatic clearance. researchgate.net |

| Metabolite Identification | Mass spectrometry analysis of incubation samples. | Identifies the structures of metabolites, providing insight into metabolic pathways. |

For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is paramount. The BBB is a highly selective barrier formed by endothelial cells with tight junctions that strictly regulates the passage of substances into the brain. nih.gov One of the major obstacles to brain penetration is the presence of efflux transporters like P-glycoprotein (P-gp), which actively pump xenobiotics out of the brain. nih.gov

Assessment of BBB penetration can be performed using in vitro models, such as cell-based assays, or predicted using in silico computational tools. researchgate.netnih.gov These predictive models analyze a compound's physicochemical properties, such as size, hydrophilicity, and protein binding, to estimate its likelihood of crossing the BBB. nih.gov For example, the extensive penetration of fluconazole (B54011) into the CNS has been attributed to its smaller size and hydrophilic nature compared to larger molecules. nih.gov

Excretion is the final step in eliminating a drug from the body. nih.gov The primary routes of excretion are through the kidneys (renal) into the urine and through the liver (hepatic) into the feces. Hydrophilic (water-soluble) drugs are often excreted directly by the kidneys, whereas hydrophobic (lipid-soluble) drugs typically undergo metabolic biotransformation in the liver to increase their water solubility before being excreted. nih.gov

The metabolic process often involves Phase I reactions (e.g., oxidation) and Phase II reactions (e.g., glucuronidation), which create more polar metabolites that can be efficiently eliminated by the kidneys. nih.gov Predictive models can estimate a compound's total clearance, which is a measure of the body's efficiency in eliminating the drug and is a key factor in determining dosing rates. mdpi.com For isothiocyanates, a likely metabolic pathway involves conjugation with endogenous nucleophiles like glutathione (B108866), a Phase II reaction that would produce a more water-soluble conjugate readily excretable via the kidneys.

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2,6-dichlorophenyl isothiocyanate, these methods could provide insights into its electronic structure, reactivity, and intramolecular interactions.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like this compound, DFT calculations could be employed to determine its optimized geometry, vibrational frequencies, and electronic properties. Such studies would typically involve selecting a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation in an approximate manner. The results would provide a detailed picture of the molecule's three-dimensional shape and the distribution of electrons, which are crucial for understanding its chemical behavior.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. For this compound, an MEP analysis would reveal regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how the molecule might interact with other molecules, such as biological receptors or reactants in a chemical synthesis. The electronegative chlorine atoms and the isothiocyanate group would likely be key features in the MEP map, indicating potential sites for intermolecular interactions.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energies and shapes of these orbitals are critical in determining a molecule's reactivity and its role in chemical reactions. For this compound, FMO analysis could predict its susceptibility to nucleophilic or electrophilic attack. The energy gap between the HOMO and LUMO would also provide an indication of the molecule's kinetic stability.

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein. In the context of this compound, molecular docking studies could be used to explore its potential as a drug candidate. By docking this compound into the active site of a target protein, researchers could predict its binding affinity and identify the specific amino acid residues involved in the interaction. This information is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors.

De Novo Design and Virtual Screening Approaches in Drug Discovery

De novo design and virtual screening are two key strategies in computer-aided drug discovery. De novo design involves creating novel molecular structures from scratch that are predicted to bind to a specific target. While there are no specific reports of using this compound as a starting point for de novo design, its structural features could potentially be incorporated into newly designed molecules.

Virtual screening, on the other hand, involves computationally screening large libraries of existing compounds to identify those that are most likely to bind to a drug target. This compound could be included in such libraries and screened against various biological targets. Hits from a virtual screen would then be subjected to further experimental validation. These approaches accelerate the drug discovery process by prioritizing compounds for synthesis and testing.

Computational Elucidation of Reaction Mechanisms

Computational chemistry and molecular modeling have become indispensable tools for elucidating the intricate mechanisms of chemical reactions involving isothiocyanates. While specific computational studies on this compound are not extensively available in the public domain, the reactivity of the isothiocyanate functional group has been the subject of numerous theoretical investigations. These studies, primarily employing Density Functional Theory (DFT), provide significant insights into the plausible reaction pathways, transition states, and the influence of substituents on reactivity. The principles derived from these computational models of analogous phenyl isothiocyanates can be extrapolated to understand the mechanistic behavior of this compound.

The reaction mechanisms of isothiocyanates are predominantly characterized by two main types of transformations: nucleophilic additions to the central carbon atom of the -N=C=S group and cycloaddition reactions across the heterocumulene system. Computational studies have been pivotal in mapping the potential energy surfaces for these reactions, identifying key intermediates and transition states, and calculating the associated activation energy barriers.

A significant area of computational investigation has been the nucleophilic attack on the electrophilic carbon atom of the isothiocyanate group. Theoretical studies on the reactions of phenyl isothiocyanates with various nucleophiles, such as amines and pyridines, have revealed the potential for stepwise reaction mechanisms. rsc.orgresearchgate.net These studies often involve the calculation of thermodynamic and kinetic parameters to predict the most favorable reaction pathway.

For instance, a theoretical investigation into the nucleophilic substitution reaction of phenyl carbonyl isothiocyanates with pyridines has shown that the reaction proceeds through a stepwise mechanism. rsc.org This process involves the initial formation of a tetrahedral intermediate, with the rate-limiting step being the subsequent breakdown of this intermediate to expel the leaving group. The influence of substituents on both the nucleophile and the phenyl ring of the substrate has been quantified through the calculation of Hammett (ρ) and Brønsted (β) coefficients. These parameters provide a quantitative measure of the electronic effects on the reaction rate. While this study was on a carbonyl derivative, the general principles of nucleophilic attack on the isothiocyanate core and the influence of electronic factors are transferable.

Table 1: Calculated Hammett (ρ) and Brønsted (β) Coefficients for the Reaction of Substituted Phenyl Carbonyl Isothiocyanates with Pyridines in Gas and Solvent Phases rsc.org

| Parameter | Gas Phase | Solvent Model |

| ρX (Nucleophile) | -1.93 to -6.54 | 10.5 to 18.9 |

| ρY (Substrate) | 0.41 to 3.48 | 1.83 to -10.70 |

| βX (Nucleophile) | 0.11 to 1.52 | -2.57 to 3.96 |

| ρXY (Cross-interaction) | 0.69 | 0.87 |

| Data from a theoretical study on phenyl carbonyl isothiocyanates, presented here as an analogy for the reactivity of substituted phenyl isothiocyanates. rsc.org |

The data in Table 1 illustrates the sensitivity of the reaction to the electronic nature of the substituents. For this compound, the two electron-withdrawing chlorine atoms are expected to significantly influence the electrophilicity of the isothiocyanate carbon, thereby affecting the rates of nucleophilic attack.

Cycloaddition reactions represent another major reaction pathway for isothiocyanates, allowing for the synthesis of a variety of heterocyclic compounds. DFT studies have been employed to investigate the mechanisms of these reactions, which can proceed through either concerted or stepwise pathways. The periselectivity (e.g., [2+2], [3+2], or [4+2] cycloadditions) and regioselectivity of these reactions are dictated by the frontier molecular orbitals (FMOs) of the reactants and the stability of the transition states.

While specific data for this compound is scarce, computational studies on the cycloaddition reactions of other isothiocyanates provide a mechanistic blueprint. For example, the reaction of isothiocyanates with diazoazoles has been computationally shown to proceed via a pseudopericyclic cycloaddition mechanism with a calculated activation barrier. youtube.com

Table 2: Calculated Activation Barriers for the Cycloaddition Reaction of Isothiocyanates with Diazoazoles youtube.com

| Reactant System | Activation Barrier (kcal/mol) |

| 1a + 2a | 31.5 |

| This data is from a DFT study on the reaction of a model isothiocyanate and is presented to illustrate the typical energy barriers in such cycloaddition reactions. youtube.com |

The presence of the two chlorine atoms in this compound would be expected to modulate the energies of its FMOs, thereby influencing its reactivity in cycloaddition reactions compared to unsubstituted phenyl isothiocyanate. The electron-withdrawing nature of the chlorine atoms would lower the energy of the LUMO, potentially accelerating reactions with electron-rich dienes or dipoles.

Analytical Methodologies for Characterization and Quantification

Advanced Spectroscopic Techniques (IR, NMR, Mass Spectrometry)

Spectroscopy is a cornerstone in the structural elucidation of 2,6-Dichlorophenyl isothiocyanate. Each technique provides unique insights into the molecule's functional groups and atomic arrangement.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is distinguished by a very strong and characteristic absorption band for the isothiocyanate (-N=C=S) functional group. This asymmetric stretching vibration typically appears in the range of 2000-2200 cm⁻¹. nist.govbeilstein-journals.org The NIST WebBook provides reference spectra for this compound and related compounds, which helps in confirming this key feature. nist.govnist.govnist.gov Additional bands in the spectrum confirm other aspects of the structure, such as C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching vibrations within the aromatic ring (typically 1400-1600 cm⁻¹), and C-Cl stretching vibrations (usually below 800 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) atomic framework of the molecule.

¹H NMR: In a typical ¹H NMR spectrum of this compound, the aromatic protons are expected to show a specific splitting pattern due to their chemical environment. The proton at the para-position to the isothiocyanate group (C4-H) would appear as a triplet, while the two equivalent protons at the meta-positions (C3-H and C5-H) would appear as a doublet. The chemical shifts for these protons are influenced by the electron-withdrawing effects of the chlorine atoms and the isothiocyanate group. researchgate.net

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. A key signal is that of the carbon atom in the isothiocyanate group (-N=C =S), which is typically found in the region of 125-140 ppm. The spectrum would also display distinct signals for the four unique carbon atoms in the dichlorinated phenyl ring. The carbon atoms directly bonded to chlorine (C2 and C6) would be significantly shifted, as would the carbon bonded to the isothiocyanate group (C1).

Interactive Table: Expected Spectroscopic Data for this compound Please note: NMR data is predicted based on typical values for analogous structures, as direct experimental spectra are not widely published. Actual values may vary based on solvent and experimental conditions.

| Technique | Feature | Expected Chemical Shift / Wavenumber | Description |

|---|---|---|---|

| IR Spectroscopy | -N=C=S Asymmetric Stretch | ~2000-2200 cm⁻¹ | Very strong, characteristic band |

| ¹H NMR | Aromatic Protons (C3-H, C5-H) | ~7.2-7.5 ppm | Doublet |

| ¹H NMR | Aromatic Proton (C4-H) | ~7.1-7.4 ppm | Triplet |

| ¹³C NMR | Isothiocyanate Carbon (-NCS) | ~125-140 ppm | Quaternary carbon signal |

| ¹³C NMR | Aromatic Carbons | ~120-150 ppm | Multiple signals corresponding to the phenyl ring carbons |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. In the electron ionization mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed. nist.gov Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), this peak will appear as a characteristic cluster of peaks at m/z values corresponding to the presence of two chlorine atoms (e.g., [M]⁺, [M+2]⁺, and [M+4]⁺). The most abundant peak in this cluster for a molecule with two chlorines is typically the [M+2]⁺ peak. The exact molecular weight is 204.08 g/mol . sigmaaldrich.com Common fragmentation pathways would involve the loss of the isothiocyanate group (-NCS) or a chlorine atom (-Cl).

Chromatographic Separation Techniques (e.g., HPLC)

Chromatographic techniques are vital for separating this compound from impurities and for quantifying its purity. Commercial suppliers often report purity levels determined by these methods, with assays commonly at 97% or higher. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound. A common approach involves reversed-phase chromatography.

Column: A C18 column is typically effective for separating non-polar to moderately polar compounds like aryl isothiocyanates.

Mobile Phase: A gradient mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer is commonly used. nih.govnih.gov For example, a mobile phase of acetonitrile and water allows for the efficient elution and separation of the target compound from potential starting materials or by-products. sielc.com

Detection: A UV detector is suitable for quantification, as the aromatic ring of the molecule absorbs UV light. The detection wavelength is typically set to a maximum in the compound's UV absorption spectrum to ensure high sensitivity. nih.govdeswater.com

Gas Chromatography (GC)

Gas chromatography, often coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. mdpi.com The chromatography of isothiocyanates is generally superior to that of the corresponding amines. nih.gov

Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5 or equivalent), is typically used. beilstein-journals.org

Injection and Temperature Program: The sample is vaporized in a heated injector. A programmed temperature ramp for the column oven ensures the separation of components with different boiling points. nih.gov

Detection: A Flame Ionization Detector (FID) can be used for quantification, while a Mass Spectrometer (MS) provides both quantification and structural identification of the compound and any impurities. nih.govnih.gov

Elemental Analysis for Purity and Composition Confirmation

Elemental analysis is a fundamental technique that provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, chlorine) in the compound. This experimental data is compared against the theoretical values calculated from the molecular formula, C₇H₃Cl₂NS, to confirm the empirical formula and assess the sample's purity. nist.govsigmaaldrich.com

The theoretical elemental composition is calculated based on the atomic masses of the constituent elements. Any significant deviation between the experimental and theoretical values would indicate the presence of impurities.

Interactive Table: Theoretical Elemental Composition of this compound (C₇H₃Cl₂NS) Calculations are based on IUPAC atomic weights.

| Element | Symbol | Atomic Mass (g/mol) | Count | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 7 | 84.077 | 41.21% |

| Hydrogen | H | 1.008 | 3 | 3.024 | 1.48% |

| Chlorine | Cl | 35.453 | 2 | 70.906 | 34.75% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.86% |

| Sulfur | S | 32.06 | 1 | 32.06 | 15.71% |

| Total | 204.074 | 100.00% |

Environmental Impact and Fate Assessment

Degradation Pathways in Environmental Matrices

The degradation of 2,6-Dichlorophenyl isothiocyanate in environmental matrices such as soil and water is expected to proceed through several key pathways, primarily driven by hydrolysis, microbial action, and photodegradation. Isothiocyanates, in general, are reactive compounds, and their stability is influenced by factors like soil type, pH, temperature, and microbial populations. nih.govnih.govresearchgate.netresearchgate.netnih.govnih.gov

Hydrolysis: The primary abiotic degradation pathway for aryl isothiocyanates in aqueous environments is hydrolysis. rsc.org The isothiocyanate functional group (-N=C=S) is susceptible to nucleophilic attack by water. This reaction is generally slow in neutral water but can be catalyzed by acidic or basic conditions. The initial product of hydrolysis is an unstable thiocarbamic acid (2,6-dichlorophenylthiocarbamic acid). This intermediate rapidly decomposes, typically through decarboxylation and loss of hydrogen sulfide, to form the corresponding primary amine, 2,6-dichloroaniline (B118687). rsc.org